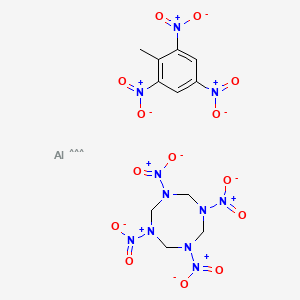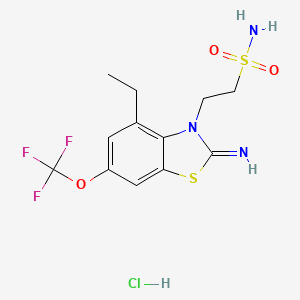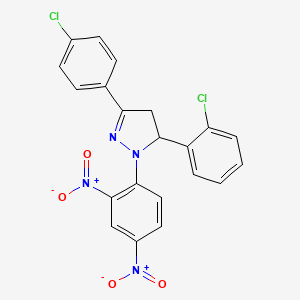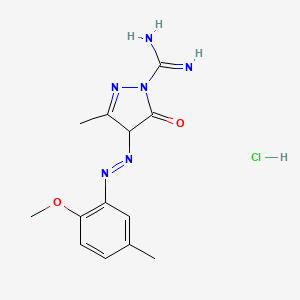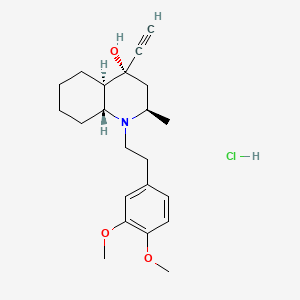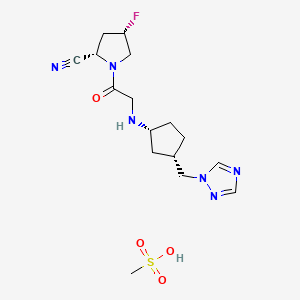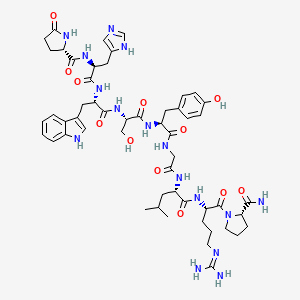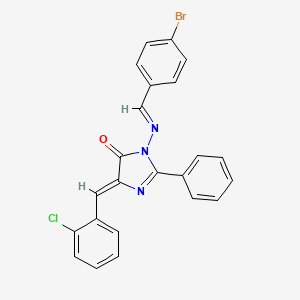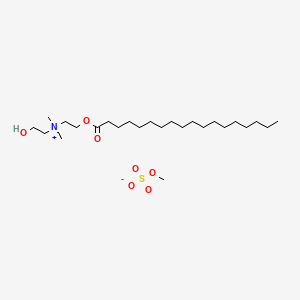
Ethanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt) is a quaternary ammonium compound. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a hydrophilic head, making it effective in reducing surface tension in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt) typically involves the reaction of dimethylaminoethanol with stearic acid to form the intermediate compound. This intermediate is then reacted with methyl sulfate to produce the final quaternary ammonium compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
Ethanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and facilitate the extraction of cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The mechanism of action of this compound is primarily based on its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases. This alignment disrupts the structure of cell membranes, leading to increased permeability. The molecular targets include lipid bilayers and membrane proteins, which are affected by the compound’s amphiphilic nature .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and preservative.
Dodecyltrimethylammonium Chloride: Used in various industrial applications as a surfactant.
Uniqueness
Ethanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt) is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring strong surfactant action and compatibility with both aqueous and non-aqueous systems .
Propriétés
Numéro CAS |
72829-20-0 |
|---|---|
Formule moléculaire |
C25H53NO7S |
Poids moléculaire |
511.8 g/mol |
Nom IUPAC |
2-hydroxyethyl-dimethyl-(2-octadecanoyloxyethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C24H50NO3.CH4O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(27)28-23-21-25(2,3)20-22-26;1-5-6(2,3)4/h26H,4-23H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
BHDSLTCRNSUBNM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCO.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


